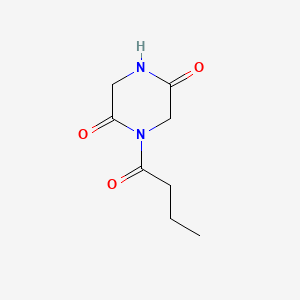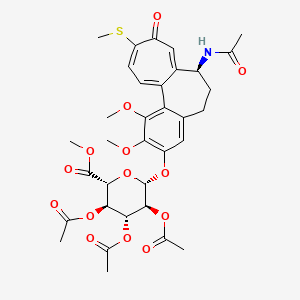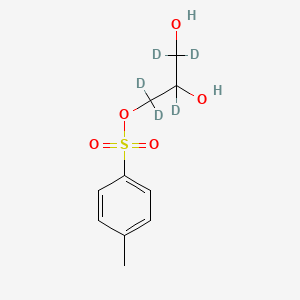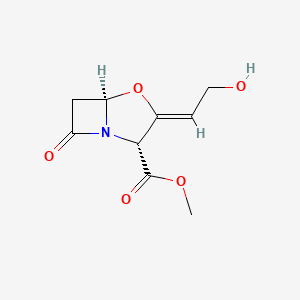
3-Hydroxy Nevirapine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Nevirapine-d3 is a labeled metabolite of Nevirapine. It has a molecular formula of C15H11D3N4O2 and a molecular weight of 285.32 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy Nevirapine-d3 is characterized by the formula C15H11D3N4O2 . The compound belongs to the dipyridodiazepinone chemical class .Chemical Reactions Analysis
Phenolic Nevirapine metabolites, including 3-Hydroxy Nevirapine, can undergo oxidation and subsequent reaction with bionucleophiles . Both 2-hydroxy-NVP and 3-hydroxy-NVP yield the same ring-contraction product upon oxidation with Frémy’s salt in aqueous medium .Physical And Chemical Properties Analysis
3-Hydroxy Nevirapine-d3 has a molecular weight of 285.32 and a molecular formula of C15H11D3N4O2 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Pharmacokinetics and Metabolism
- Pharmacokinetics of Nevirapine Metabolites: Nevirapine, including its metabolite 3-Hydroxy Nevirapine, is primarily prescribed as an antiretroviral. Studies show the metabolic profile of Nevirapine changes over time, influenced by enzyme induction, enzyme inhibition, and host genetics, with 3-Hydroxy Nevirapine being a significant metabolite (Fan-Havard et al., 2013).
- CYP2B6 Activity and Nevirapine Metabolites: The presence of 3-Hydroxy Nevirapine is associated with CYP2B6 enzyme activity, influencing Nevirapine's pharmacokinetic parameters. This indicates its role in personalizing HIV treatment (Mustafa et al., 2016).
Biotransformation and Toxicity
- Nevirapine Biotransformation and Sex Differences: Biotransformation of Nevirapine, including the production of 3-Hydroxy Nevirapine, shows sex-dependent variations, which could be linked to differences in toxicity between men and women (Marinho et al., 2014).
- Metabolic Activation and Electrophile Formation: The metabolites of Nevirapine, such as 3-Hydroxy Nevirapine, can undergo further metabolic oxidation, forming electrophilic derivatives that might contribute to toxicity (Harjivan et al., 2015).
Drug Interactions and Metabolism
- Cytochrome P-450 Biotransformation: Nevirapine's biotransformation involves cytochromes P-450 (CYP), particularly CYP3A4 and CYP2B6, with 3-Hydroxy Nevirapine being a key metabolite. This has implications for potential drug interactions (Erickson et al., 1999).
Solid-State Characterization and Drug Compatibility
- Compatibility with Excipients: Studies on Nevirapine's compatibility with various excipients indicate stable interactions, essential for effective drug formulation. This includes understanding the behavior of its metabolites like 3-Hydroxy Nevirapine (de Oliveira et al., 2013).
Protein Modification and Biomarkers
- Histone Modification by Electrophilic Derivatives: Nevirapine, through its metabolites such as 3-Hydroxy Nevirapine, can modify histone proteins, potentially impacting chromatin structure and gene expression (Harjivan et al., 2021).
Mechanism of Action
properties
CAS RN |
1346602-85-4 |
|---|---|
Product Name |
3-Hydroxy Nevirapine-d3 |
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
285.321 |
IUPAC Name |
11-cyclopropyl-3-hydroxy-4-(trideuteriomethyl)-5H-dipyrido[2,3-e:2/',3/'-f][1,4]diazepin-6-one |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3 |
InChI Key |
DANIONWINZEYME-FIBGUPNXSA-N |
SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
synonyms |
11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-methy-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;5H-imidazo[4,5-d]triazin-4-olate](/img/structure/B589128.png)



![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)



![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)
